4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,2-dihydroacenaphthylen-1-yl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide
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Overview
Description
4-[2-(4-CHLOROBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzenesulfonamido group, a dihydroacenaphthylenyl moiety, and a piperazine carbothioamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-CHLOROBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzenesulfonamido intermediate, followed by the formation of the dihydroacenaphthylenyl core. The final step involves the coupling of the piperazine carbothioamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-CHLOROBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
4-[2-(4-CHLOROBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-CHLOROBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **4-[2-(4-BROMOBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE
- 4-[2-(4-METHYLBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE
Uniqueness
The uniqueness of 4-[2-(4-CHLOROBENZENESULFONAMIDO)-1,2-DIHYDROACENAPHTHYLEN-1-YL]-N-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOTHIOAMIDE lies in its specific substitution pattern and the presence of the chlorobenzenesulfonamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H27ClN4O2S2 |
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Molecular Weight |
527.1 g/mol |
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]-1,2-dihydroacenaphthylen-1-yl]-N-prop-2-enylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C26H27ClN4O2S2/c1-2-13-28-26(34)31-16-14-30(15-17-31)25-22-8-4-6-18-5-3-7-21(23(18)22)24(25)29-35(32,33)20-11-9-19(27)10-12-20/h2-12,24-25,29H,1,13-17H2,(H,28,34) |
InChI Key |
KGGARYKKQPKCEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N1CCN(CC1)C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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